

The Synthesis and Chemical Properties of Brinzolamide: A Technical Guide

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Compound of Interest

Compound Name: *Brinzolamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Brinzolamide**, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information presented herein is intended for a technical audience and details the chemical characteristics, synthetic pathways, and mechanism of action of this important pharmaceutical agent.

Chemical Properties of Brinzolamide

Brinzolamide, with the IUPAC name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1 λ ⁶-thieno[3,2-e]thiazine-6-sulfonamide, is a white to off-white powder.^{[1][2]} A summary of its key chemical and physical properties is presented in the table below.

Property	Value	References
IUPAC Name	(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ ⁶ -thieno[3,2-e]thiazine-6-sulfonamide	[1]
CAS Number	138890-62-7	[3][4]
Molecular Formula	C ₁₂ H ₂₁ N ₃ O ₅ S ₃	[3][4]
Molecular Weight	383.51 g/mol	[4]
Melting Point	131-132 °C	[3]
Solubility	Insoluble in water; soluble in ethanol.[4][5] Aqueous solubility is pH-dependent, increasing in acidic or basic conditions.[2]	
pKa	5.9 and 8.5	[5]
LogP	-1.8	[3]

Synthesis of Brinzolamide

The synthesis of **Brinzolamide** is a multi-step process that can be achieved through various reported routes. A common approach starts from 3-acetyl-2,5-dichlorothiophene.[6][7] The synthesis involves the formation of a thienothiazine ring system, followed by the introduction of the sulfonamide group and the chiral ethylamino side chain.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on reported synthetic routes. Specific reagents and conditions may vary between different published methods.

Step 1: Formation of the Thienothiazine Core

- Reaction of 3-acetyl-2,5-dichlorothiophene: The starting material, 3-acetyl-2,5-dichlorothiophene, is reacted with sodium bisulfite to form a key intermediate.[7][8]

- Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride, to yield a sulfonyl chloride.[8]
- Amination and Cyclization: Reaction with 3-methoxypropylamine leads to the formation of the sulfonamide and subsequent intramolecular cyclization to form the thieno[3,2-e]thiazine dioxide core structure.[9]

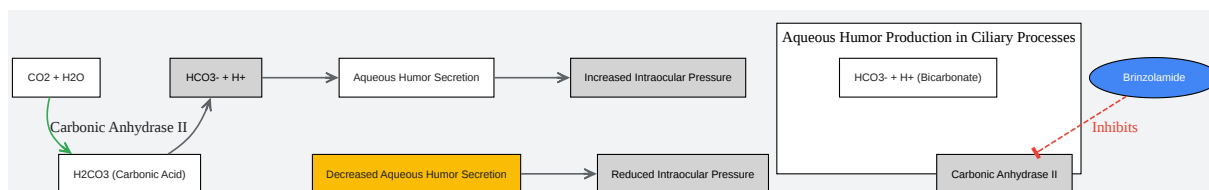
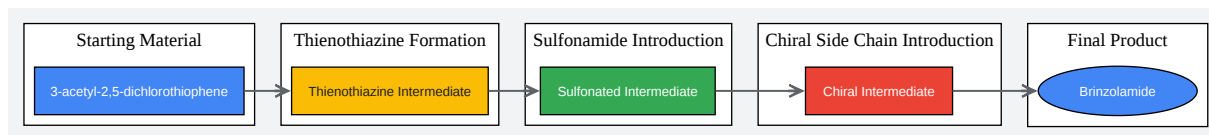
Step 2: Introduction of the Sulfonamide Group

- Lithiation: The thienothiazine intermediate undergoes a halogen-metal exchange, typically using n-butyllithium at low temperatures (e.g., -70°C), to form a thienyllithium species.[6][7]
- Sulfonylation: This intermediate is then reacted with sulfur dioxide followed by treatment with hydroxylamine-O-sulfonic acid to introduce the sulfonamide group at the 6-position of the thieno[3,2-e]thiazine ring.[6]

Step 3: Introduction of the Chiral Side Chain and Final Product Formation

- Asymmetric Reduction: A key step involves the stereoselective reduction of a ketone intermediate to introduce the chiral center. This can be achieved using a chiral reducing agent such as (+)-B-chlorodiisopinocampheylborane.[6][10]
- Introduction of the Ethylamino Group: The resulting chiral alcohol is converted to a leaving group (e.g., a tosylate) and then displaced with ethylamine to introduce the (R)-ethylamino group.[11]
- Purification: The final crude **Brinzolamide** is purified. This may involve chiral resolution using an agent like di-p-toluoyl-D-tartaric acid to isolate the desired (R)-enantiomer, followed by recrystallization.[7]

Synthesis Pathway Diagram



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